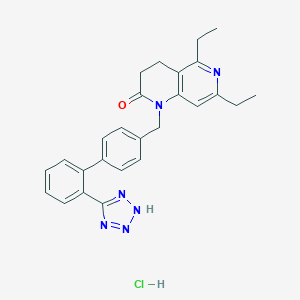

ZD 7155 Hydrochlorid

Übersicht

Beschreibung

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 receptor. It is known for its ability to displace angiotensin II binding with high affinity, making it a valuable compound in cardiovascular research . The chemical name of 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride is 5,7-Diethyl-3,4-dihydro-1-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1,6-naphthyridin-2(1H)-one hydrochloride .

Wissenschaftliche Forschungsanwendungen

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is extensively used in cardiovascular research to study the effects of angiotensin II receptor antagonists on blood pressure regulation and heart function . Additionally, it is employed in drug development to design new therapeutic agents targeting the angiotensin II type 1 receptor .

Wirkmechanismus

Target of Action

ZD 7155 hydrochloride is a potent and selective competitive antagonist for the angiotensin II type 1 (AT1) receptor . The AT1 receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.

Mode of Action

ZD 7155 hydrochloride displaces [125I]-angiotensin II binding with an IC50 value of 3.8 nM in guinea pig adrenal gland membranes . This displacement indicates that ZD 7155 hydrochloride competes with angiotensin II for binding to the AT1 receptor, thereby inhibiting the actions of angiotensin II.

Biochemical Pathways

The primary biochemical pathway affected by ZD 7155 hydrochloride is the renin-angiotensin system . By blocking the AT1 receptor, ZD 7155 hydrochloride prevents angiotensin II from exerting its effects, which include vasoconstriction, release of aldosterone, and renal reabsorption of sodium. This leads to a decrease in blood pressure and fluid volume.

Result of Action

ZD 7155 hydrochloride suppresses the angiotensin II-induced pressor response . It is found to be longer-acting and approximately ten times as potent as losartan, another AT1 receptor antagonist . This results in a significant antihypertensive effect .

Biochemische Analyse

Biochemical Properties

ZD 7155 hydrochloride plays a significant role in biochemical reactions by selectively inhibiting the AT1 receptor . This receptor is primarily involved in the vasoconstrictive and aldosterone-secreting actions of angiotensin II. By blocking this receptor, ZD 7155 hydrochloride prevents angiotensin II from exerting its effects, leading to vasodilation and reduced blood pressure . The compound interacts with various biomolecules, including the AT1 receptor, and displaces angiotensin II binding with an IC50 value of 3.8 nM in guinea pig adrenal gland membranes .

Cellular Effects

ZD 7155 hydrochloride influences various cellular processes by blocking the AT1 receptor . This inhibition affects cell signaling pathways, particularly those involving angiotensin II, leading to decreased vasoconstriction and aldosterone secretion . Additionally, ZD 7155 hydrochloride impacts gene expression related to these pathways, ultimately affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of ZD 7155 hydrochloride involves its binding to the AT1 receptor, thereby preventing angiotensin II from activating this receptor . This competitive antagonism results in the inhibition of downstream signaling pathways that mediate vasoconstriction and aldosterone secretion . The compound’s high affinity for the AT1 receptor and its ability to displace angiotensin II binding are key aspects of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ZD 7155 hydrochloride have been observed to change over time . The compound is stable under desiccated conditions and can be stored at 2-8°C . Over time, ZD 7155 hydrochloride has been found to be longer-acting and approximately ten times as potent as losartan in suppressing the angiotensin II-induced pressor response . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ZD 7155 hydrochloride vary with different dosages in animal models . In conscious lambs, administration of ZD 7155 hydrochloride decreased renal vascular resistance and increased renal blood flow within 5 minutes . These responses lasted less than 90 minutes but were not dose-dependent . At doses ≥400 μg/kg, mean arterial pressure decreased by 30 minutes after administration . Higher doses may lead to toxic or adverse effects, although specific thresholds have not been extensively documented .

Metabolic Pathways

ZD 7155 hydrochloride is involved in metabolic pathways related to the renin-angiotensin system . It interacts with the AT1 receptor, inhibiting the effects of angiotensin II and thereby modulating blood pressure and fluid balance . The compound’s impact on metabolic flux and metabolite levels is primarily through its antagonistic action on the AT1 receptor .

Transport and Distribution

ZD 7155 hydrochloride is transported and distributed within cells and tissues through interactions with the AT1 receptor . The compound’s localization and accumulation are influenced by its binding affinity to this receptor . Additionally, ZD 7155 hydrochloride is orally active and more potent and longer-acting than the prototype AT1 antagonist, losartan .

Subcellular Localization

The subcellular localization of ZD 7155 hydrochloride is primarily associated with the AT1 receptor . This receptor is found in various cellular compartments, including the plasma membrane, where it mediates the effects of angiotensin II . The compound’s activity and function are closely tied to its ability to bind and inhibit the AT1 receptor .

Vorbereitungsmethoden

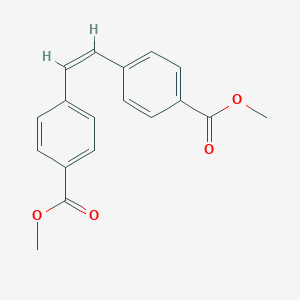

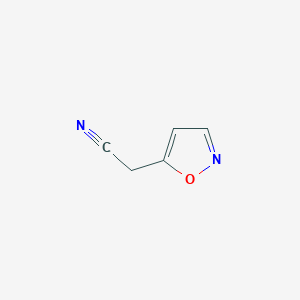

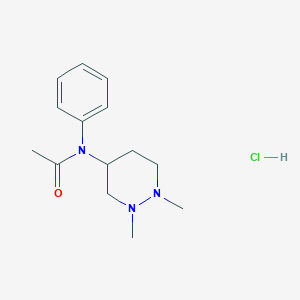

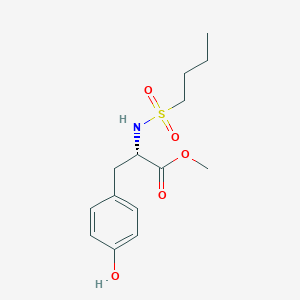

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride involves multiple steps, starting with the preparation of the biphenyl tetrazole intermediate. This intermediate is then coupled with a naphthyridine derivative under specific reaction conditions to form the final product. The reaction typically requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is usually obtained as a white to beige powder, which is then purified using techniques like recrystallization and chromatography .

Analyse Chemischer Reaktionen

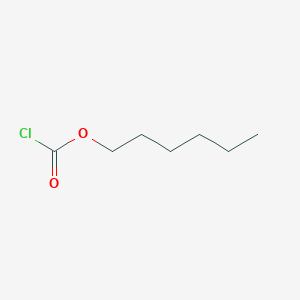

Types of Reactions: 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups like the tetrazole and naphthyridine moieties. These reactions can be facilitated by various reagents under controlled conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride include strong acids and bases, as well as organic solvents like DMSO and methanol. The reactions are typically carried out at elevated temperatures to ensure complete conversion .

Major Products: The major products formed from the reactions of 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with modified functional groups, which can be further analyzed for their biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Losartan

- Valsartan

- Irbesartan

- Candesartan

Uniqueness: 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride is unique in its high potency and long duration of action compared to other angiotensin II receptor antagonists. It has been found to be approximately ten times as potent as losartan in suppressing the angiotensin II-induced pressor response . This makes it a valuable compound for research and therapeutic applications.

Eigenschaften

IUPAC Name |

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGGAAHTUXEGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431372 | |

| Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146709-78-6 | |

| Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

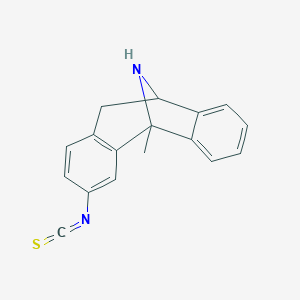

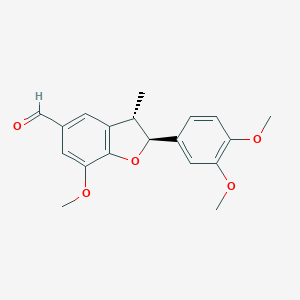

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)

![1-Cyclopropyl-3-[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127927.png)